molecular formula C7H10N2O B3065733 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile CAS No. 59790-97-5

2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile

Cat. No. B3065733
CAS RN: 59790-97-5
M. Wt: 138.17 g/mol
InChI Key: OYTFPWHEAJWOPI-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile, also known as ADMF, is a heterocyclic compound with several potential biological applications. It has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. One approach involves an Umpolung strategy, which is an efficient and highly enantioselective cascade Aldol/cyclization/tautomerization of the 2-(2-oxoindolin-3-yl)malononitrile to active carbonyl compounds . Another method involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains two methyl groups attached to the furan ring, an amino group, and a nitrile group .


Physical And Chemical Properties Analysis

The compound is a tan-colored powder with a melting point of 163-169 °C (lit.) . Its empirical formula is C7H8N2O and it has a molecular weight of 136.15 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It carries the hazard statements H302 + H312 + H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-2,3-dimethyl-2,3-dihydrofuran-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)10-7(9)6(4)3-8/h4-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTFPWHEAJWOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=C1C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511560
Record name 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59790-97-5
Record name 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 2
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 3
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 4
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 5
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 6
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile

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